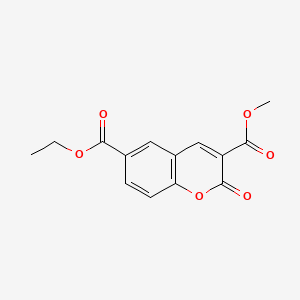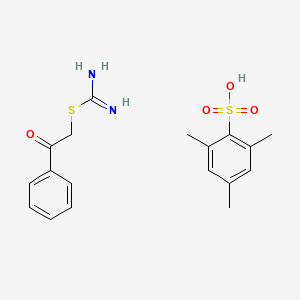![molecular formula C20H16O2S2 B14738439 2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione CAS No. 6322-77-6](/img/structure/B14738439.png)
2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is an organic compound known for its unique chemical structure and properties. This compound contains a quinoid fragment, which is known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, antiallergic, and anticancer activities .
Preparation Methods
The synthesis of 2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can be achieved through several methods. One common synthetic route involves the reaction of (chlorosulfanyl)benzenes with benzene-1,4-diamines in pyridine at 0°C . Another method involves the reaction of arenethiols with N,N′-dichlorocyclohexa-2,5-diene-1,4-diimines in dioxane in the presence of aqueous sodium carbonate . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include m-chloroperoxybenzoic acid for oxidation and sodium borohydride for reduction . Major products formed from these reactions include bis-sulfonamides and other sulfur-containing derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has been studied for its potential antifungal, antibacterial, anti-inflammatory, antiallergic, and anticancer activities . Additionally, it is used in the industry as a biocidal additive, insecticide, and plant growth regulator .
Mechanism of Action
The mechanism of action of 2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. It acts as an inhibitor of dynamin 1, reducing clathrin-mediated endocytosis in cells . This inhibition affects cellular processes such as vesicle trafficking and signal transduction, leading to its biological effects.
Comparison with Similar Compounds
2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds such as 2,5-bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione and 2,5-bis(2-methylanilino)-1,4-benzoquinone . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the quinoid fragment and sulfur-containing groups in this compound contributes to its distinct properties and applications.
Properties
CAS No. |
6322-77-6 |
|---|---|
Molecular Formula |
C20H16O2S2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2,5-bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H16O2S2/c1-13-3-7-15(8-4-13)23-19-11-18(22)20(12-17(19)21)24-16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
InChI Key |
OXOSZIPBWQIBNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)SC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)

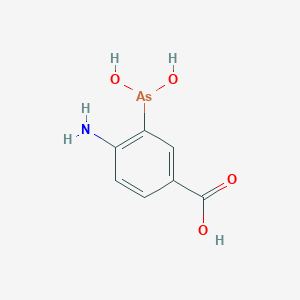
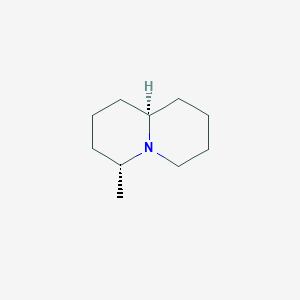
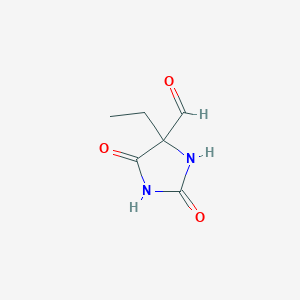
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)

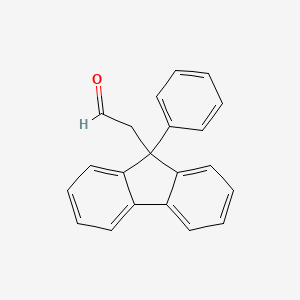
![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
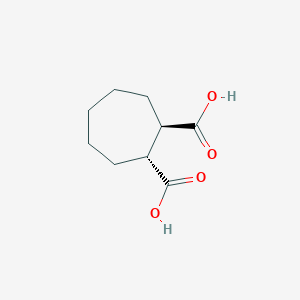

![N'-(5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-ylidene)-4-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B14738425.png)
